molecular formula C37H29NP2 B12501090 3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole

3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole

Katalognummer: B12501090
Molekulargewicht: 549.6 g/mol
InChI-Schlüssel: YYSBLYAOKRCSCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole is a compound that belongs to the class of phosphine ligands. These ligands are known for their ability to coordinate with transition metals, making them valuable in various catalytic processes. The compound’s structure features a carbazole core with two diphenylphosphino groups attached at the 3 and 6 positions, and a methyl group at the 9 position. This unique arrangement imparts specific electronic and steric properties that are beneficial in catalysis and other chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole typically involves the following steps:

    Starting Materials: The synthesis begins with 9-methyl-9H-carbazole as the core structure.

    Functionalization: The 3 and 6 positions of the carbazole are functionalized with diphenylphosphino groups.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to obtain the pure product.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole undergoes various chemical reactions, primarily due to the presence of the diphenylphosphino groups. These reactions include:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or oxygen can be used for the oxidation of phosphine groups.

    Coordination: Transition metals such as palladium, platinum, or iridium are commonly used to form coordination complexes.

Major Products

Wirkmechanismus

The mechanism of action of 3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole primarily involves its ability to coordinate with transition metals. This coordination alters the electronic properties of the metal center, enhancing its catalytic activity. The diphenylphosphino groups provide both steric and electronic effects that stabilize the metal-ligand complex, facilitating various catalytic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole is unique due to its specific substitution pattern on the carbazole core, which imparts distinct electronic properties. This makes it particularly effective in certain catalytic applications compared to its analogs, which may have different substitution patterns and, consequently, different reactivity and stability profiles .

Eigenschaften

Molekularformel

C37H29NP2

Molekulargewicht

549.6 g/mol

IUPAC-Name

(6-diphenylphosphanyl-9-methylcarbazol-3-yl)-diphenylphosphane

InChI

InChI=1S/C37H29NP2/c1-38-36-24-22-32(39(28-14-6-2-7-15-28)29-16-8-3-9-17-29)26-34(36)35-27-33(23-25-37(35)38)40(30-18-10-4-11-19-30)31-20-12-5-13-21-31/h2-27H,1H3

InChI-Schlüssel

YYSBLYAOKRCSCC-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=CC(=C5)P(C6=CC=CC=C6)C7=CC=CC=C7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.